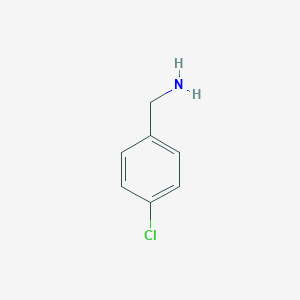

4-Chlorobenzylamine

Descripción general

Descripción

4-Chlorobenzylamine (ClBA, CAS: 104-86-9) is a halogenated aromatic amine with a benzene ring substituted by a chlorine atom at the para position and a benzylamine (–CH₂NH₂) group. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. For instance, ClBA serves as a key intermediate in the synthesis of pyrimidin-4-amine derivatives (e.g., CCR4 antagonists ) and antiviral agents (e.g., pyrrolo[2,3-d]pyrimidines) . It is also employed in hydrogenation reactions, such as the catalytic reduction of 4-chlorobenzonitrile to ClBA using silica-supported Fe nanoparticles with Al additives (96% yield) .

Physicochemical characterization includes ¹H-NMR (CDCl₃, δ: 7.3–7.4 ppm for aromatic protons; 4.45–4.57 ppm for benzylic CH₂) and ESI-MS (m/z = 141.6 [M+H]⁺ for ClBA derivatives) .

Métodos De Preparación

Ammoniation of 4-Chlorobenzyl Chloride

Reaction Mechanism and Conditions

The ammoniation of 4-chlorobenzyl chloride (C₇H₆Cl₂) involves a nucleophilic substitution (Sₙ2) reaction, where liquid ammonia acts as the nucleophile, displacing the chloride ion. This method, described in a 2016 protocol, employs potassium phosphate (K₃PO₄) as a base to neutralize HCl byproducts and methyl tert-butyl ether (MTBE) as the solvent . The reaction proceeds under mild conditions (20°C, 30 minutes) in a stainless steel autoclave to accommodate ammonia’s volatility.

Key Steps :

-

Charge Preparation : 127.5 g (7.50 mol) of liquid ammonia and 159 g (0.75 mol) of potassium phosphate are loaded into a 1 L autoclave.

-

Substrate Addition : 120.8 g (0.75 mol) of 4-chlorobenzyl chloride, diluted in 198 g MTBE, is injected at 5 mL/min to control exothermicity.

-

Reaction and Workup : After 30 minutes of stirring, the mixture is filtered, and the solvent is recovered via distillation. The crude product is purified by reduced-pressure distillation, yielding 85% of 99.0% pure this compound .

Optimization and Scalability

The use of MTBE enhances reaction homogeneity and minimizes side reactions like elimination. Potassium phosphate’s weak basicity prevents excessive deprotonation of ammonia, ensuring high nucleophilic efficiency. Industrial scalability is demonstrated by the autoclave’s 1 L capacity, though larger-scale operations require rigorous temperature control to avoid runaway reactions.

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Pressure | Ambient (autoclave-sealed) |

| Yield | 85% |

| Purity (GC) | 99.0% |

| Solvent Recovery | >90% via distillation |

Reductive Amination of 4-Chlorobenzaldehyde

Yield and Challenges

This method typically achieves 70–75% yield for structurally similar amines . Challenges include:

-

Byproduct Formation : Over-reduction to secondary amines or alcohol byproducts.

-

pH Sensitivity : Requires precise control to avoid cyanide release from NaBH₃CN.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reduction Agent | NaBH₃CN |

| Yield | 70–75% (extrapolated) |

| Solvent | Methanol |

Comparative Analysis of Methods

Efficiency and Practicality

-

Ammoniation : Higher yield (85%) and shorter reaction time (30 minutes) make it industrially preferred. However, autoclave requirements and ammonia handling pose safety risks.

-

Reductive Amination : Avoids high-pressure equipment but suffers from lower yields and complex purification. Ideal for lab-scale synthesis where autoclaves are unavailable.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Reduction reactions can convert it to 4-chlorobenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid.

Reduction: 4-Chlorobenzyl alcohol.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chlorobenzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that form complex molecules essential for therapeutic agents.

- Antidepressants and Antipsychotics : Research indicates that derivatives of this compound are involved in the synthesis of compounds that exhibit antidepressant and antipsychotic properties. For instance, modifications of this compound have been studied for their inhibitory activity against monoamine oxidase, an enzyme linked to mood regulation .

- Antitumor Agents : A study highlighted the potential of this compound derivatives in developing antitumor agents. These compounds were evaluated for their efficacy against various cancer cell lines, showcasing promising results in inhibiting tumor growth .

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings due to its chemical reactivity.

- Polymer Synthesis : The compound can act as a building block for synthesizing polyamide and polyurethane materials. Its ability to react with isocyanates facilitates the production of high-performance polymers used in various applications, including automotive and aerospace industries .

- Corrosion Inhibition : Recent studies have identified this compound as an effective corrosion inhibitor for mild steel in hydrochloric acid environments. The mechanism involves adsorption on the metal surface, forming a protective layer that reduces corrosion rates significantly. Electrochemical impedance spectroscopy (EIS) has been employed to assess its effectiveness, revealing substantial improvements in corrosion resistance .

- Antidepressant Synthesis : A study published in ResearchGate detailed the synthesis of novel antidepressants involving this compound derivatives. The compounds were tested for their binding affinity to serotonin receptors, demonstrating significant potential for clinical applications .

- Corrosion Inhibition Study : An investigation into the use of this compound as a corrosion inhibitor revealed that it could reduce corrosion rates by over 90% under specific conditions. This study utilized both experimental methods and computational modeling to validate the findings .

- Polymer Development : Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability, making it suitable for advanced material applications .

Mecanismo De Acción

The mechanism of action of 4-chlorobenzylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Halogenated Analogs

ClBA is structurally analogous to 4-bromobenzylamine (BrBA) and 4-iodobenzylamine (IBA), differing only in the halogen substituent. Studies targeting the S1 pocket of serine proteases (e.g., human urokinase-type plasminogen activator, uPA) reveal significant differences in inhibitory potency due to halogen size and polarizability:

| Compound | Ki (mM) for uPA Inhibition | Key Interactions |

|---|---|---|

| 4-Chlorobenzylamine | 9.15 ± 0.02 | Weak halogen bonding with Asp189 |

| 4-Bromobenzylamine | 1.28 ± 0.06 | Stronger halogen bonding |

| 4-Iodobenzylamine | 1.38 ± 0.09 | Optimal halogen bonding |

Key Findings :

- Heavier halogens (Br, I) enhance binding via halogen bonding, improving inhibitory potency by ~7-fold compared to ClBA .

- ClBA’s weaker affinity (<9 mM Ki) limits its use in enzyme inhibition, whereas IBA and BrBA are preferred for targeting halogen-bond-accepting residues .

Comparison with Other Substituted Benzylamines

(a) 4-Hydroxybenzylamine

- Replacing Cl with –OH reduces activity (Ki >5 mM for uPA), highlighting the necessity of halogen substituents for halogen bonding .

(b) 4-Methylbenzylamine and 4-Methoxybenzylamine

- Methyl and methoxy groups improve solubility but reduce steric compatibility in enzyme binding. For example, ClBA-derived Schiff bases exhibit higher antifungal activity (MIC: <100 µg/mL) compared to 4-methylbenzylamine analogs (MIC: >100 µg/mL) .

(c) 4-Chloroaniline

- Replacing the –CH₂NH₂ group in ClBA with –NH₂ (as in 4-chloroaniline) eliminates antifungal activity (MIC: >100 µg/mL vs. 12.5 µg/mL for hydrazine derivatives), underscoring the critical role of the benzylamine moiety .

Physicochemical Properties

*Synthetic yields vary based on catalytic systems.

Actividad Biológica

4-Chlorobenzylamine (ClBA) is an organic compound with diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of ClBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its chlorinated benzyl group, which contributes to its biological interactions. The compound has the following structural formula:

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.60 g/mol

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

ClBA has been studied for its ability to inhibit uPA, a serine protease implicated in cancer metastasis. Research indicates that ClBA binds effectively to the S1 pocket of uPA, demonstrating a stronger inhibitory effect than non-halogenated analogues. The binding mode involves halogen bonding, which enhances the interaction between ClBA and the enzyme, potentially leading to therapeutic applications in breast cancer treatment .

Anticancer Activity

Recent studies have highlighted ClBA's anticancer properties. In a comprehensive analysis involving the NCI-60 cell line panel, compounds derived from ClBA exhibited significant growth inhibition across various cancer cell lines. For instance, certain derivatives showed mean growth inhibition rates exceeding 90%, indicating strong anticancer potential .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Inhibition Studies on uPA :

- ClBA was tested alongside other halogenated benzylamines (BrBA and IBA) for their inhibitory effects on uPA. The study revealed that ClBA exhibited superior binding affinities due to halogen interactions, making it a promising candidate for further drug development targeting serine proteases involved in cancer progression .

-

Anticancer Activity Assessment :

- A study involving various synthesized compounds based on ClBA revealed that modifications to the benzyl moiety significantly influenced anticancer activity. Compounds with electron-withdrawing groups at the para position demonstrated enhanced efficacy against cancer cell lines, suggesting structure-activity relationships that could guide future research .

-

CNS Activity Evaluation :

- Behavioral assessments indicated that compounds derived from ClBA reduced locomotor activity in animal models, pointing towards potential applications as CNS depressants. These findings warrant further exploration into their sedative properties and mechanisms of action within the central nervous system .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzylamine derivatives, and how can reaction yields be optimized?

Answer: this compound is commonly used as a nucleophile in amide coupling reactions. A general protocol involves reacting it with activated carboxylic acids (e.g., acid chlorides or anhydrides) in anhydrous solvents like dichloromethane or THF under basic conditions (e.g., DIEA or triethylamine). For example, in the synthesis of pyrimidine amide derivatives, coupling this compound with a chloropyrimidine intermediate using HATU as a coupling agent achieved a 73% yield . To optimize yields:

- Use stoichiometric excess of this compound (1.2–1.5 equivalents).

- Monitor reaction progress via TLC or LC-MS.

- Purify via column chromatography with gradients like hexane:EtOAc (1:1) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Answer:

- 1H-NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the chlorobenzyl group) and the benzylic -CH2-NH- group (δ 4.4–4.7 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 358.0 for an amide derivative) .

- Melting Point : Reported values range from 115–116°C for amides and 263–265°C for hydrochloride salts, though decomposition may occur .

Advanced Research Questions

Q. How does the catalytic efficiency of Zr-based clusters impact amidation reactions involving this compound?

Answer: Zr12 oxo clusters demonstrate superior catalytic activity compared to Zr6 clusters in amidation reactions. For instance, Zr12 achieved a 98% yield in coupling this compound with an aryl chloride, versus 69% with Zr5. Key factors:

- Enhanced Lewis acidity and surface dynamics of Zr12 improve substrate activation.

- Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hours) under inert conditions .

Q. What structural features of this compound derivatives correlate with biological activity (e.g., thrombin inhibition)?

Answer:

- Hydrogen Bonding : The -NH2 group in this compound forms critical hydrogen bonds with thrombin’s active site (e.g., Asp189 and Gly219), as shown in crystallographic studies .

- Chlorine Substituent : The para-chloro group enhances binding affinity via hydrophobic interactions. Derivatives with electron-withdrawing groups (e.g., nitro) show reduced potency due to steric hindrance .

- SAR Insights : Modifying the benzylamine backbone (e.g., adding piperidine rings) improves metabolic stability but may reduce solubility .

Q. How can researchers address contradictory data in meta-analyses of heterogeneous catalytic studies involving this compound?

Answer:

- Quantify Heterogeneity : Use metrics like I² to assess variability across studies. For example, an I² >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by catalyst type or solvent) .

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized purity grades of this compound) .

- Random Effects Models : Apply these to account for between-study variance in yield or efficiency data .

Q. What methodologies ensure reproducibility in synthesizing this compound-based compounds across laboratories?

Answer:

- Standardized Protocols : Adopt published procedures with exact stoichiometry (e.g., 1:1.2 molar ratios for amine:acid couplings) .

- Quality Control : Use HPLC (>95% purity) and NMR to verify batch consistency.

- Database Selection : Prioritize PubMed and Web of Science for systematic reviews, as they offer higher precision and recall than Google Scholar .

Q. How do solvation effects influence the reactivity of this compound in organocatalytic systems?

Answer:

- Polar Solvents : Acetonitrile or DMF stabilize intermediates in photo-organo redox catalysis, enhancing reaction rates by 30–40% compared to non-polar solvents .

- Water Content : Trace H2O (≤0.1%) in THF can hydrolyze intermediates; use molecular sieves for anhydrous conditions .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound salts?

Answer:

- Single-Crystal X-ray Diffraction : Resolves O–H⋯Cl and N–H⋯Cl interactions (e.g., donor-acceptor distances of 2.866–3.417 Å in hydrochloride salts) .

- DFT Calculations : Validate experimental data by modeling electrostatic potentials and bond angles .

Propiedades

IUPAC Name |

(4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFJGSXZNNUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059307 | |

| Record name | 4-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorobenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-86-9 | |

| Record name | 4-Chlorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67JZR9DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.